Technical Guide: Physicochemical Profiling and Synthetic Applications of N-[4-(4-acetylphenoxy)phenyl]acetamide
Technical Guide: Physicochemical Profiling and Synthetic Applications of N-[4-(4-acetylphenoxy)phenyl]acetamide
Executive Summary
In modern medicinal chemistry, diaryl ether scaffolds serve as critical structural motifs for developing multi-target directed ligands (MTDLs). N-[4-(4-acetylphenoxy)phenyl]acetamide (CAS: 1227-41-4) is a highly versatile intermediate characterized by its dual functionalization—an acetamide group and an acetyl group—bridged by a flexible ether linkage. With a precisely calculated molecular weight of 269.30 g/mol , this compound is increasingly utilized in the synthesis of low-toxicity neuroprotectants, particularly for Alzheimer's disease (AD) therapeutics.
This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, analytical validation protocols, and downstream pharmacological applications.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact mass and structural properties of N-[4-(4-acetylphenoxy)phenyl]acetamide is the first step in ensuring accurate stoichiometric scaling and downstream pharmacokinetic profiling. The molecular weight is derived from its formula C₁₆H₁₅NO₃ , calculated as follows:
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Carbon (C): 16 × 12.011 = 192.176 g/mol
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Hydrogen (H): 15 × 1.008 = 15.120 g/mol
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Nitrogen (N): 1 × 14.007 = 14.007 g/mol
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Oxygen (O): 3 × 15.999 = 47.997 g/mol
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Total Molecular Weight: 269.30 g/mol
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | N-[4-(4-acetylphenoxy)phenyl]acetamide |
| Synonyms | 1-(4-(4-Acetylamino)phenoxy)ethanone |
| CAS Registry Number | 1227-41-4 |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.30 g/mol |
| Melting Point | 141 – 143 °C |
| Appearance | Solid (typically off-white to pale yellow) |
Data corroborated by commercial chemical catalog standards[1].
Synthetic Methodology & Mechanistic Causality
The most efficient route to synthesize N-[4-(4-acetylphenoxy)phenyl]acetamide is via a Copper-catalyzed Ullmann-type C-O cross-coupling reaction. Traditional Ullmann couplings require harsh conditions (>150 °C), but the introduction of specialized quinoxaline ligands allows this reaction to proceed under milder conditions, preserving the integrity of the acetamide group.
Experimental Protocol: Copper-Catalyzed C-O Coupling
Objective: Synthesize the target diaryl ether from 4-acetaminophenol and 4-bromoacetophenone.
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Preparation & Inert Atmosphere:
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Action: In a Schlenk tube, combine 4-acetaminophenol (1.5 eq), 4-bromoacetophenone (1.0 eq), Copper(I) iodide (10 mol%), 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide (20 mol%), and Caesium carbonate (Cs₂CO₃, 2.5 eq). Purge with Argon for 15 minutes.
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Causality: The argon atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. The bidentate quinoxaline ligand stabilizes the Cu(I) center, lowering the activation energy required for the oxidative addition of the aryl halide[2].
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Solvent Addition & Heating:
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Action: Add anhydrous N,N-Dimethylformamide (DMF) to the mixture. Stir the reaction at 100 °C for 20 hours.
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Causality: DMF is chosen for its high dielectric constant, which effectively solvates the inorganic Cs₂CO₃ base and stabilizes the polar transition states during transmetalation. The mild base (Cs₂CO₃) is strong enough to deprotonate the phenol but weak enough to prevent the hydrolysis of the sensitive acetamide moiety.
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Workup & Isolation:
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Action: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
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Causality: The aqueous quench and brine wash systematically remove the highly polar DMF solvent and inorganic copper/cesium salts, ensuring the isolation of the pure target compound (Yield: ~71%).
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Figure 1: Copper-catalyzed Ullmann coupling workflow for synthesizing the diaryl ether scaffold.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized batch must undergo rigorous analytical validation. A self-validating protocol relies on orthogonal techniques to confirm both the structure and the molecular weight.
Protocol: LC-MS Molecular Weight Confirmation
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Sample Preparation: Dissolve 1.0 mg of the purified product in 1.0 mL of LC-MS grade Methanol.
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the acetamide nitrogen and ketone oxygen in the mass spectrometer source.
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Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Validation Checkpoint: The exact molecular weight is 269.30 g/mol . In ESI+ mode, the system must detect a dominant protonated molecular ion [M+H]⁺ at m/z 270.31 . The presence of this specific peak self-validates the successful formation of the C₁₆H₁₅NO₃ structure and confirms the absence of unreacted precursors.
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Pharmacological Applications in Neurodegeneration
N-[4-(4-acetylphenoxy)phenyl]acetamide is not merely an end-product; it is a highly valued intermediate in the design of Multi-Target Directed Ligands (MTDLs). Recent breakthroughs have utilized this scaffold to synthesize phenoxytacrine derivatives —novel neuroprotective agents aimed at treating Alzheimer's disease[3].
Mechanistic Role in Drug Design
The compound is first hydrolyzed using Potassium Hydroxide (KOH) in DMSO to yield 1-[4-(4-aminophenoxy)phenyl]ethanone. This free amine is then conjugated with tacrine derivatives.
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Why this specific scaffold? The diaryl ether linkage provides the exact spatial flexibility and lipophilicity required to bridge two distinct biological targets. It allows the molecule to simultaneously bind to the peripheral anionic site of Acetylcholinesterase (AChE) and act as an antagonist at the ifenprodil-binding site of the NMDA receptor (GluN1/GluN2B) .
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Clinical Outcome: This dual-action mechanism provides potent neuroprotection against excitotoxicity while demonstrating significantly lower hepatotoxicity compared to traditional tacrine-based therapies[3].
Figure 2: Pharmacological pathway from the diaryl ether precursor to multi-target neuroprotection.
References
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Dr. Jagath Reddy's Heterocyclics. "1-(4-(4-Acetylamino)phenoxy)ethanone - JR-10541 Product Specifications." Heterocyclics Chemical Catalog. Available at:[Link]
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Qiu, Y., Jia, W., Yao, Z., Wu, F., & Jiang, S. "2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides." Organic & Biomolecular Chemistry, 11(9), 1502. (2013). Available at:[Link]
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Misiachna, A., Svobodova, B., Netolicky, J., et al. "Phenoxytacrine derivatives: Low-toxicity neuroprotectants exerting affinity to ifenprodil-binding site and cholinesterase inhibition." European Journal of Medicinal Chemistry, 266, 116130. (2024). Available at:[Link]
Sources
- 1. N-[4-(4-acetylphenoxy)phenyl]acetamide - CAS号 1227-41-4 - 摩熵化学 [molaid.com]
- 2. 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phenoxytacrine derivatives: Low-toxicity neuroprotectants exerting affinity to ifenprodil-binding site and cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
